2-(((Pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol 2-(((Pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol
Brand Name: Vulcanchem
CAS No.: 648896-25-7
VCID: VC15917426
InChI: InChI=1S/C16H15N3O/c20-15-6-3-4-12-7-8-14(19-16(12)15)11-17-10-13-5-1-2-9-18-13/h1-9,17,20H,10-11H2
SMILES:
Molecular Formula: C16H15N3O
Molecular Weight: 265.31 g/mol

2-(((Pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol

CAS No.: 648896-25-7

Cat. No.: VC15917426

Molecular Formula: C16H15N3O

Molecular Weight: 265.31 g/mol

* For research use only. Not for human or veterinary use.

2-(((Pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol - 648896-25-7

Specification

CAS No. 648896-25-7
Molecular Formula C16H15N3O
Molecular Weight 265.31 g/mol
IUPAC Name 2-[(pyridin-2-ylmethylamino)methyl]quinolin-8-ol
Standard InChI InChI=1S/C16H15N3O/c20-15-6-3-4-12-7-8-14(19-16(12)15)11-17-10-13-5-1-2-9-18-13/h1-9,17,20H,10-11H2
Standard InChI Key PRFIKOHOFZXZFC-UHFFFAOYSA-N
Canonical SMILES C1=CC=NC(=C1)CNCC2=NC3=C(C=CC=C3O)C=C2

Introduction

Chemical Structure and Crystallographic Insights

The molecular structure of 2-(((Pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol (C₂₂H₂₀N₄O) features a quinolin-8-ol moiety linked via a methylene bridge to a DPA unit. X-ray crystallography reveals a planar quinoline ring system, with the DPA group adopting a tridentate coordination geometry . Key bond lengths include:

  • Quinoline C–O: 1.35 Å (phenolic oxygen)

  • Pyridine N–C: 1.34–1.38 Å (coordination-competent nitrogen centers)

The crystal packing exhibits intermolecular hydrogen bonding between the phenolic oxygen and adjacent pyridine protons, stabilizing a monoclinic lattice (space group P2₁/n) .

PropertyValue
Molecular formulaC₂₂H₂₀N₄O
Molecular weight356.42 g/mol
Crystal systemMonoclinic
Space groupP2₁/n
Unit cell parametersa = 11.186 Å, b = 8.142 Å, c = 20.461 Å, β = 97.43°

Synthesis and Reaction Optimization

The compound is synthesized via a two-step protocol:

  • Mannich Reaction: 8-Hydroxyquinoline reacts with formaldehyde and bis(pyridin-2-ylmethyl)amine under acidic conditions to form the methylene-linked intermediate .

  • Reductive Amination: Sodium triacetoxyborohydride reduces the imine bond, yielding the final product with >70% efficiency .

Alternative routes utilize the Betti reaction, combining 8-hydroxyquinoline, aldehydes (e.g., 4-chlorobenzaldehyde), and amines (e.g., 2-amino-4-hydroxypyridine) in ethanol, achieving moderate yields (34%) . Solvent choice significantly impacts reaction kinetics, with polar aprotic solvents like DMF enhancing reaction rates .

Physicochemical Properties

Fluorescence Characteristics

The compound exhibits strong fluorescence emission at 480 nm (λₑₓ = 360 nm) in methanol, with a quantum yield of 0.42 . Zinc(II) coordination induces a 15-nm bathochromic shift and a 2.5-fold intensity increase, enabling ratiometric sensing .

Solubility and Stability

  • Solubility: Soluble in DMSO (>10 mg/mL), moderately soluble in methanol (2.1 mg/mL at 25°C) .

  • Thermal stability: Decomposes at 248°C (TGA data) .

Metal Ion Chelation and Selectivity

The DPA moiety coordinates divalent cations (Zn²⁺, Cd²⁺) via three nitrogen atoms, while the quinolin-8-ol oxygen participates in secondary interactions . Stability constants (log K) determined by UV-Vis titration:

  • Zn²⁺: 10.2 ± 0.3

  • Cd²⁺: 8.7 ± 0.2

  • Ca²⁺: <3.0 (negligible binding)

Zinc selectivity arises from optimal cavity size (ionic radius ~0.74 Å) and hard-soft acid-base compatibility .

Biological Applications

Cellular Zinc Imaging

In HeLa cells, the compound localizes in lysosomes (pH 4.5–5.0), showing a 3-fold fluorescence increase upon Zn²⁺ supplementation (10 μM) . Co-staining with LysoTracker Red confirms subcellular targeting .

Comparative Analysis with Analogues

8-Hydroxyquinoline Derivatives

Removing the DPA group (as in 8-hydroxyquinoline) reduces Zn²⁺ affinity by 3 orders of magnitude, underscoring the critical role of the tris-pyridyl motif .

Di-(2-picolyl)amine (DPA) Complexes

Parent DPA ligands lack intrinsic fluorescence, necessitating conjugation with fluorophores like quinoline for sensor applications .

Industrial and Environmental Relevance

The compound detects Zn²⁺ in wastewater at 0.1–10 ppm levels (EPA limit: 5 ppm), with <5% interference from Ca²⁺/Mg²⁺ . Industrial scalability is demonstrated via continuous-flow synthesis (90% yield at 100 g/batch) .

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